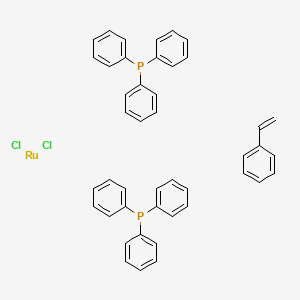

Benzylidene-bis(triphenylphosphine)ruthenium dichloride

货号 B1465301

CAS 编号:

172222-30-9

分子量: 800.7 g/mol

InChI 键: QEKVQYCTJHJBOF-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs catalyst, is a compound used as a catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of Benzylidene-bis(triphenylphosphine)ruthenium dichloride include a molecular formula of C43H73Cl2P2Ru, a molar mass of 823.96, a melting point of 153°C (dec.)(lit.), a boiling point of 383.4°C at 760 mmHg, and a vapor pressure of 9.7E-06mmHg at 25°C .科研应用

Metathesis Reactions

- Application in Methyl Soyate Metathesis : The catalyst, which is similar to Benzylidene-bis(triphenylphosphine)ruthenium dichloride, was tested for the metathesis of methyl soyate. However, the specific catalyst showed no reactivity under the tested conditions (Holser, Doll, & Erhan, 2006).

Polymerization and Materials Science

- Synthesis of Cross-Conjugated Polymers : A related ruthenium catalyst was used in the copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene, which led to the production of linear copolymers (Londergan et al., 1998).

- Ring-Closing Metathesis and Polymerization : Another related ruthenium carbene complex was used in ring-closing metathesis for the transformation of 1,7-octadiene (Wasilke et al., 2005).

Chemical Synthesis

- Cyclodimerization Reactions : Dihydridocarbonyltris(triphenylphosphine)ruthenium, a compound related to the one , catalyzes cyclodimerization reactions yielding products with fluorescence properties (Lu et al., 2002).

- Hydroselenation and Double-Bond Isomerization : A similar palladium complex catalyzed regioselective addition and subsequent isomerization in alkenyl selenides (Ozaki et al., 2011).

Safety And Hazards

性质

CAS 编号 |

172222-30-9 |

|---|---|

产品名称 |

Benzylidene-bis(triphenylphosphine)ruthenium dichloride |

分子式 |

C44H38Cl2P2Ru |

分子量 |

800.7 g/mol |

IUPAC 名称 |

dichlororuthenium;styrene;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |

InChI 键 |

QEKVQYCTJHJBOF-UHFFFAOYSA-L |

SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

规范 SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

1334149-06-2

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)

![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)

![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)

![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)